5-amino-1-[(2-chloro-4-fluorophenyl)methyl]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-1-[(2-chloro-4-fluorophenyl)methyl]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at position 1 with a (2-chloro-4-fluorophenyl)methyl group, at position 4 with a carboxamide moiety linked to a 3,4-dimethylphenyl group, and at position 5 with an amino group.
Properties
IUPAC Name |
5-amino-1-[(2-chloro-4-fluorophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN5O/c1-10-3-6-14(7-11(10)2)22-18(26)16-17(21)25(24-23-16)9-12-4-5-13(20)8-15(12)19/h3-8H,9,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFRKAAFWBYZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=C(C=C3)F)Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as the Foundation
The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted 1,2,3-triazoles. For this target molecule, the strategy involves synthesizing two key precursors:
- 2-Chloro-4-fluorobenzyl azide : Prepared via nucleophilic substitution of 2-chloro-4-fluorobenzyl bromide with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours.
- N-(3,4-Dimethylphenyl)propiolamide : Generated by coupling propiolic acid chloride with 3,4-dimethylaniline in dichloromethane (DCM) using triethylamine as a base.
Cycloaddition Conditions :
A mixture of the azide (1.2 equiv.) and propiolamide (1.0 equiv.) undergoes Cu(I)-catalyzed cycloaddition in tert-butanol/water (4:1) with sodium ascorbate (0.2 equiv.) and CuSO4·5H2O (0.1 equiv.) at 50°C for 24 hours. This yields 1-(2-chloro-4-fluorobenzyl)-4-(3,4-dimethylphenylcarbamoyl)-1H-1,2,3-triazole (intermediate I ), which lacks the 5-amino group.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield of I | 78–82% | |
| Reaction Time | 18–24 hours | |
| Regioselectivity | >99% 1,4-isomer |
Introduction of the 5-Amino Group via Nitro Reduction
Intermediate I contains a hydrogen at position 5, necessitating subsequent amination. A two-step nitro reduction strategy proves effective:
Step 1: Nitration at Position 5
Using fuming nitric acid (90%) in sulfuric acid at 0°C, I is nitrated to introduce a nitro group at position 5, forming 5-nitro-1-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (intermediate II ).
Step 2: Catalytic Hydrogenation
Intermediate II undergoes reduction with H2 (1 atm) over 10% Pd/C in ethanol at 25°C for 6 hours, yielding the target amine. Alternative protocols using Fe/NH4Cl in aqueous ethanol (50°C, 1 hour) achieve comparable results (85–90% yield).
Comparative Reduction Efficiency :
| Reducing Agent | Solvent | Temperature | Yield | |
|---|---|---|---|---|
| H2/Pd/C | Ethanol | 25°C | 88% | |
| Fe/NH4Cl | H2O/EtOH (1:1) | 50°C | 86% |
Palladium-Catalyzed Direct Amination
For substrates lacking pre-installed nitro groups, Buchwald-Hartwig amination offers a direct route. This method applies to 5-bromo-1-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (intermediate III ), synthesized via bromination of I using N-bromosuccinimide (NBS) in CCl4 under UV light.
Amination Conditions :
Intermediate III (1.0 equiv.), ammonium hydroxide (4.0 equiv.), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 equiv.) in toluene at 110°C for 16 hours afford the target compound in 72% yield.
Advantages :
Tandem Cycloaddition-Dimroth Rearrangement
This innovative approach leverages the Dimroth rearrangement to reposition substituents post-cycloaddition. Starting with 4-nitro-1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (intermediate IV ), heating in aqueous ammonium hydroxide at 80°C for 8 hours induces rearrangement, migrating the nitro group to position 5. Subsequent reduction yields the amino group.
Rearrangement Efficiency :
| Starting Material | Conditions | Yield of Rearranged Product | |
|---|---|---|---|
| IV | NH4OH, 80°C, 8 hours | 68% |
Industrial-Scale Considerations and Optimization
Scaling the CuAAC/nitro reduction route necessitates addressing three critical factors:
A. Solvent Selection for Cycloaddition
| Solvent System | Reaction Rate (k, h⁻¹) | Isomer Purity | |
|---|---|---|---|
| t-BuOH/H2O (4:1) | 0.15 | 99.5% | |
| DMF/H2O (3:1) | 0.22 | 98.1% |
B. Nitration Safety Protocols
Exothermic nitration requires strict temperature control (-5 to 0°C) and incremental HNO3 addition to prevent decomposition.
C. Catalytic Recycling
Pd/C catalysts lose activity after three hydrogenation cycles (yield drop: 88% → 76% → 65%), necessitating periodic regeneration.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Steps | Cost (Relative) | Scalability |
|---|---|---|---|---|
| CuAAC + Nitro Reduction | 64% | 4 | $$ | High |
| Direct Amination | 58% | 3 | $$$$ | Moderate |
| Dimroth Rearrangement | 53% | 5 | $$$ | Low |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(2-chloro-4-fluorophenyl)methyl]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of novel chemical entities.
Biology
Research has indicated potential biological activities for this compound, such as:
- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.
- Antiviral Activities : Investigations are ongoing to assess its effectiveness against viral infections.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The therapeutic applications of this compound are being explored extensively:
- Drug Development : As a candidate for treating diseases such as cancer and infectious diseases.
- Mechanistic Studies : Understanding its interaction with biological targets can lead to innovative treatments.
Industry
This compound finds utility in industrial applications such as:
- Material Science : Development of new materials with improved properties.
- Agrochemicals : Potential use in creating effective pesticides or herbicides.
Case Study 1: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that 5-amino-1-[(2-chloro-4-fluorophenyl)methyl]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibited significant cytotoxic effects. The compound was found to induce apoptosis in cancer cells through the activation of specific apoptotic pathways .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties revealed that this compound showed notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-amino-1-[(2-chloro-4-fluorophenyl)methyl]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogenated Aryl Groups: The target compound’s (2-chloro-4-fluorophenyl)methyl group introduces both chlorine and fluorine atoms, which enhance lipophilicity and metabolic stability compared to non-halogenated analogues (e.g., 4-methoxyphenyl in ). Halogens are known to improve membrane permeability and resistance to oxidative metabolism .
- Conversely, polar substituents like methoxy (e.g., in ) may improve aqueous solubility.
- Heterocyclic Extensions : Compounds with fused heterocycles, such as oxazolylmethyl groups (), exhibit expanded π-systems that could enhance stacking interactions in biological targets.
Structural and Crystallographic Studies
- Crystallography Tools : Programs like SHELXL and WinGX () are widely used for refining crystal structures of triazole derivatives. For example, the compound in was analyzed via Hirshfeld surface analysis to quantify intermolecular interactions, revealing dominant H-bonding and van der Waals forces.
- Conformational Analysis : The orientation of the amide group relative to the triazole ring (e.g., planar vs. twisted) influences packing efficiency and solubility, as observed in .
Biological Activity
5-amino-1-[(2-chloro-4-fluorophenyl)methyl]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of chlorine and fluorine substituents on the phenyl ring enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 373.84 g/mol.
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 1.56 μM to 3.12 μM . While specific data for this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy against similar pathogens.
2. Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values often in the micromolar range . Although specific data for this compound are not explicitly detailed in current literature, it is reasonable to hypothesize that it may exhibit comparable anticancer activity due to the presence of the triazole moiety.
3. Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of triazole-containing compounds. For example, certain derivatives have shown the ability to inhibit neuroinflammation and protect against oxidative stress in neuronal cell lines . The mechanisms often involve modulation of signaling pathways such as NF-κB and reduction of reactive oxygen species (ROS) production. While direct studies on this compound's neuroprotective effects are scarce, its structural features suggest it may possess similar properties.
The biological activity of triazole derivatives typically involves:
- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in disease processes. For instance, they may inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
- Signaling Pathway Modulation : Compounds can modulate various signaling pathways that regulate inflammation and cell survival, contributing to their protective effects against diseases like cancer and neurodegeneration .
Case Studies
Several studies have evaluated the biological activities of triazole derivatives:
- Study on Neuroprotective Activity : A study reported that a related triazole derivative showed significant neuroprotective effects in a scopolamine-induced model of Alzheimer's disease, improving cognitive functions in treated mice .
- Antimicrobial Efficacy : Another investigation highlighted the antibacterial properties of triazole derivatives with MIC values indicating strong activity against pathogenic bacteria, suggesting potential for therapeutic applications in infectious diseases .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 5-amino-1-[(2-chloro-4-fluorophenyl)methyl]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide?
- Methodology : Synthesis typically involves a multi-step approach:
Condensation : React 2-chloro-4-fluoroaniline with 3,4-dimethylphenyl isocyanide to form a carboximidoyl chloride intermediate.
Cyclization : Use sodium azide (NaN₃) to facilitate triazole ring formation via click chemistry .
Purification : Employ column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and recrystallization for purity.
- Key Considerations : Monitor reaction progress via TLC and confirm final structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., density functional theory) to confirm substituent positions .
- X-ray Crystallography : Resolve single-crystal structures to verify stereochemistry and intermolecular interactions .
- Mass Spectrometry : Use HRMS to confirm molecular weight (calculated: 380.2 g/mol) and fragmentation patterns .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Screening Workflow :
In Vitro Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric readouts.
Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293, HeLa) to assess selectivity .
Solubility : Measure kinetic solubility in PBS or DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Experimental Design :
- Orthogonal Assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing 2-chloro-4-fluorophenyl with pyridinyl) to isolate pharmacophore contributions .
- Meta-Analysis : Compare datasets from multiple labs, accounting for variables like assay conditions (pH, temperature) and cell line genetic drift .
Q. What strategies improve the compound’s pharmacokinetic properties (e.g., bioavailability)?
- Optimization Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and absorption .
- Formulation : Use lipid-based nanocarriers or cyclodextrin complexes to improve plasma stability .
- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots and guide structural modifications .
Q. How can computational modeling predict target interactions and off-target effects?
- Methodology :
Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses in target proteins (e.g., kinases).
MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational changes .
Off-Target Screening : Employ similarity-based tools (SwissTargetPrediction) to rank potential off-targets and prioritize in vitro testing .
Critical Research Gaps
- Mechanistic Studies : Limited data on the compound’s interaction with non-canonical targets (e.g., GPCRs, ion channels) .
- In Vivo Efficacy : Need for PK/PD studies in rodent models to correlate plasma concentrations with therapeutic effects .
- Toxicity Profiling : Absence of genotoxicity (Ames test) and cardiotoxicity (hERG assay) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
